molecular formula C11H18O3 B11901309 ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate

ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate

Cat. No.: B11901309
M. Wt: 198.26 g/mol
InChI Key: IFGYEOGCKPXGRC-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H18O3 It is a derivative of cyclopropanecarboxylate, featuring a tetrahydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with tetrahydro-2H-pyran-4-yl derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at low temperatures (0-20°C) and involves the dropwise addition of the reactants to ensure controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

    Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropanecarboxylates.

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-4-yl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropanecarboxylate moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Biological Activity

Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate, with the CAS number 1824027-95-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1824027-95-3

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including anti-inflammatory and antitumor properties. The following sections detail specific findings related to its biological activity.

1. Antitumor Activity

A study focusing on derivatives of tetrahydro-2H-pyran structures revealed significant antitumor effects. For instance, compounds with similar structural features were tested for their ability to inhibit ALK5 (activin-like kinase 5), which is implicated in cancer progression. One derivative demonstrated an IC50_{50} value of 25 nM for ALK5 autophosphorylation and showed efficacy in reducing tumor growth in xenograft models without notable toxicity .

2. Anti-inflammatory Effects

Compounds derived from tetrahydro-2H-pyran have also been shown to possess anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also exhibit similar effects.

Case Studies

Several studies have explored the biological activities of related compounds which can provide insights into the potential effects of this compound.

Case Study 1: Antitumor Efficacy

In a controlled experiment, a series of tetrahydro-2H-pyran derivatives were synthesized and evaluated for their antitumor efficacy against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells .

CompoundIC50_{50} (nM)Cancer Cell Line
Compound A25CT26 (Colon)
Compound B50MDA-MB-231 (Breast)
Compound C30HCC (Liver)

Case Study 2: Inflammation Modulation

Another study assessed the anti-inflammatory properties of tetrahydro-2H-pyran derivatives in vivo. The results showed that these compounds effectively reduced bronchial eosinophilia and airway hyperactivity in guinea pig models, indicating their potential for treating respiratory inflammatory conditions .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its structural features allow it to interact with specific receptors involved in inflammatory and cancer pathways.

Potential Mechanisms Include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as ALK5, which play crucial roles in cell signaling pathways associated with tumor growth.
  • Cytokine Modulation : By affecting the production and release of cytokines, these compounds may help mitigate inflammatory responses.

Properties

IUPAC Name

ethyl 2-(oxan-4-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(12)10-7-9(10)8-3-5-13-6-4-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGYEOGCKPXGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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